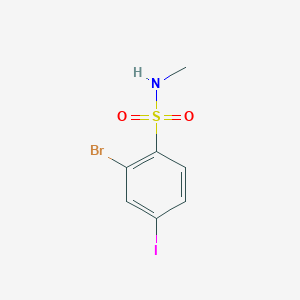
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound that features both bromine and iodine substituents on a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the bromine and iodine substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination.
Bromination and Iodination: The benzene ring is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination is then carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Sulfonation and Amination: The sulfonation of the benzene ring is achieved using sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H). The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with a suitable amine, such as methylamine (CH3NH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, THF (tetrahydrofuran) as solvent.
Coupling: Boronic acids, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), base (e.g., K2CO3), organic solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide depends on its specific application. In general, the compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-iodotoluene: Another similar compound with a methyl group instead of the sulfonamide group.
2-Bromo-4-iodo-1,3-dimethylbenzene: Contains an additional methyl group compared to 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide.
Uniqueness
The presence of both bromine and iodine substituents, along with the sulfonamide group, makes this compound unique. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H7BrINO2S |
|---|---|
Molecular Weight |
376.01 g/mol |
IUPAC Name |
2-bromo-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
KBYKSNIHZQFEPO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)

![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
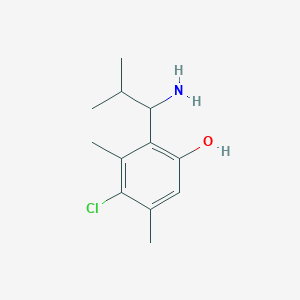
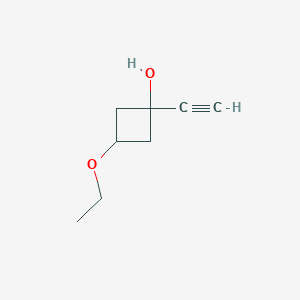
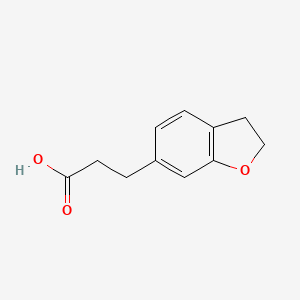
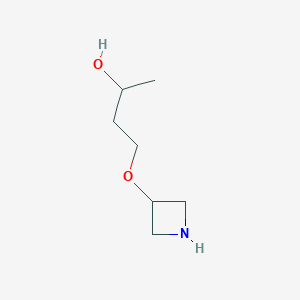
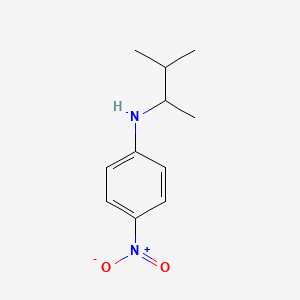
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

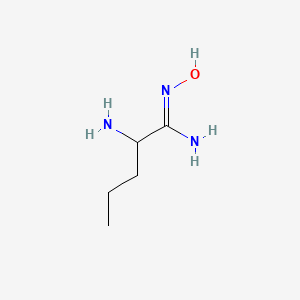
amine](/img/structure/B15274538.png)
